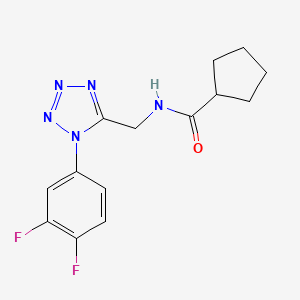![molecular formula C20H25NO2S B2776268 2,4,6-trimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide CAS No. 1203066-14-1](/img/structure/B2776268.png)
2,4,6-trimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-trimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a benzamide core substituted with trimethyl groups and a thiophenyl-tetrahydropyran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide typically involves a multi-step process:
Formation of the Benzamide Core: The starting material, 2,4,6-trimethylbenzoic acid, is converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with an amine to form the benzamide core.
Introduction of the Thiophenyl-Tetrahydropyran Moiety: The thiophenyl-tetrahydropyran moiety is synthesized separately through a series of reactions involving thiophene and tetrahydropyran derivatives. This moiety is then coupled with the benzamide core using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-trimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophenyl moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide core can be reduced to form the corresponding amine.
Substitution: The trimethyl groups on the benzamide core can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2,4,6-trimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent for various diseases.
Industry: It could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2,4,6-trimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further investigation through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-trimethylbenzamide: Lacks the thiophenyl-tetrahydropyran moiety.
N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide: Lacks the trimethyl groups on the benzamide core.
Uniqueness
2,4,6-trimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide is unique due to the presence of both the trimethyl-substituted benzamide core and the thiophenyl-tetrahydropyran moiety. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
2,4,6-trimethyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S/c1-14-11-15(2)18(16(3)12-14)19(22)21-13-20(6-8-23-9-7-20)17-5-4-10-24-17/h4-5,10-12H,6-9,13H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHOCXSFZZHDCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCC2(CCOCC2)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol Dihydrochloride](/img/structure/B2776185.png)
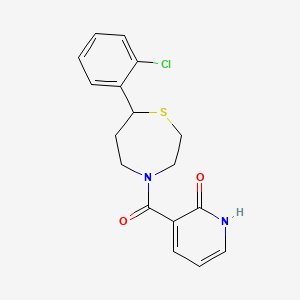
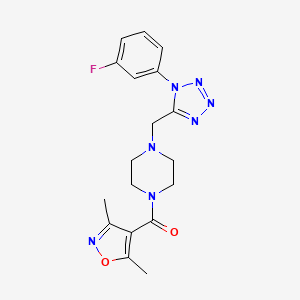
![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B2776190.png)
![5-benzyl-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2776191.png)
![3-((4-methyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2776193.png)
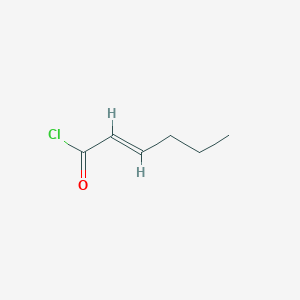
![N-[2-(4-chlorophenyl)ethyl]-3-(1-{[methyl(phenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2776196.png)
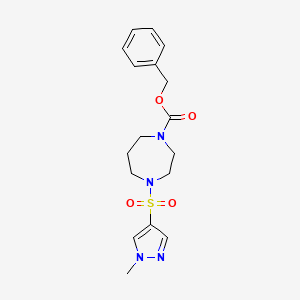
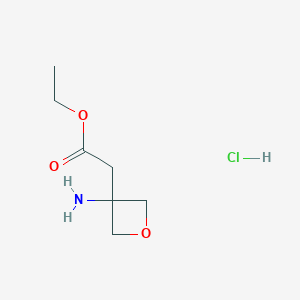
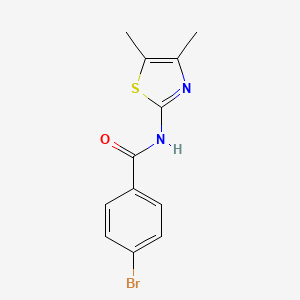
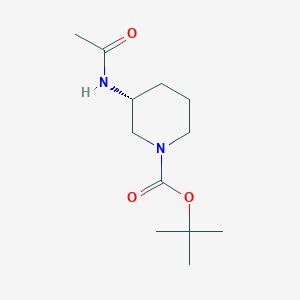
![2,4-dichloro-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2776207.png)
